2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O3/c1-15-25-18(14-19(26-15)27-10-12-29-13-11-27)23-8-9-24-20(28)21(2,3)30-17-6-4-16(22)5-7-17/h4-7,14H,8-13H2,1-3H3,(H,24,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNVQXJMCNNDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Pyrimidine Derivatives
Key Observations :
- The target compound’s morpholino group distinguishes it from halogenated aryl derivatives (e.g., fluorophenyl or chlorophenyl in ). This substitution likely improves solubility compared to purely aromatic analogs .
- The ethylamino-propanamide side chain introduces additional hydrogen bond donors (N–H) and acceptors (amide O), enhancing interactions with polar biological targets compared to simpler aminomethyl groups in analogs .
- Dihedral angles between the pyrimidine ring and substituents influence conformational stability. For example, in , analogs exhibit dihedral angles of 5.2–12.8°, whereas the morpholino group in the target compound may induce larger torsional strain, affecting binding pocket compatibility .
Key Insights :
- Antimicrobial Activity: Halogenated derivatives (e.g., dual 4-chlorophenyl groups) exhibit superior antibacterial potency (MIC 2–8 µg/mL) compared to non-halogenated analogs (MIC 1–16 µg/mL) . The target compound’s 4-chlorophenoxy group may similarly enhance microbial membrane disruption.
- Toxicity Profile: Aryl-substituted pyrimidines (e.g., fluorophenyl derivatives) show higher cytotoxicity (IC₅₀ ~20 µM) compared to morpholino-containing analogs (predicted IC₅₀ >50 µM), suggesting improved safety for the target compound .
Crystallographic and Conformational Analysis
The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () reveals weak C–H⋯O and C–H⋯π interactions stabilizing the lattice .
Dihedral Angle Comparison :
- analog: 12.8° (pyrimidine-phenyl), 86.1° (pyrimidine-methoxyphenyl) .
Q & A
Q. What are the key considerations for synthesizing 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)propanamide?
Synthesis requires multi-step reactions, typically involving:
- Coupling of chlorophenoxy acetic acid derivatives with pyrimidine intermediates (e.g., 2-methyl-6-morpholinopyrimidin-4-amine) under basic conditions .
- Optimization of reaction conditions : Temperature (e.g., reflux in ethanol), catalyst (e.g., lithium hydroxide), and stoichiometric ratios to minimize side products .
- Purification techniques : Column chromatography (silica gel with ethyl acetate/petroleum ether) or recrystallization to isolate the final compound .
Q. How can the structure of this compound be confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze , , and spectra to verify substituent positions (e.g., morpholine ring, chlorophenoxy group) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve dihedral angles and hydrogen bonding networks (e.g., using SHELX programs for refinement) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to predict transition states and energetically favorable pathways .
- High-throughput screening : Apply machine learning to experimental datasets (e.g., solvent polarity, catalyst efficiency) to identify optimal conditions .
- Example : ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., fluorine vs. chlorine) on target binding .
- Crystallographic analysis : Identify conformational differences (e.g., dihedral angles of pyrimidine rings) influencing activity .
- Data normalization : Control for assay variables (e.g., cell line variability, solvent effects) .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Membrane separation technologies : Purify intermediates efficiently (e.g., nanofiltration for amine derivatives) .
- Process control systems : Monitor real-time parameters (e.g., pH, temperature) to stabilize exothermic reactions .
Methodological Challenges
Q. What analytical techniques are critical for detecting impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
